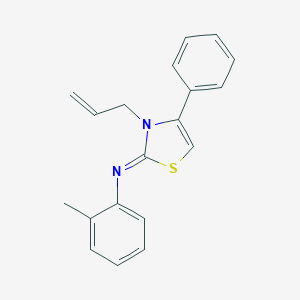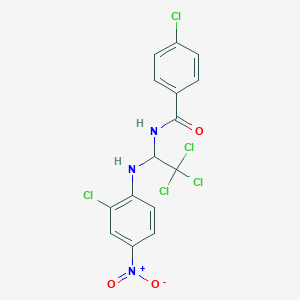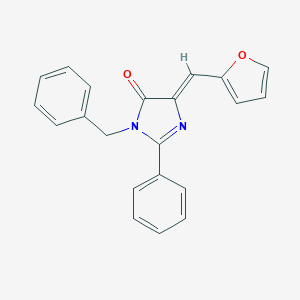
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline, also known as AMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPT is a thiazolylidene derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied in depth.
作用機序
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline acts as an inhibitor of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline reduces the production of these neurotransmitters, leading to a decrease in their levels in the brain.
Biochemical and Physiological Effects:
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline has been shown to have a number of biochemical and physiological effects. It has been found to reduce dopamine, norepinephrine, and epinephrine levels in the brain, leading to a decrease in reward processing and cognitive function. (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline has also been found to increase prolactin levels, which is a hormone that is involved in lactation and reproductive function.
実験室実験の利点と制限
One of the advantages of using (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline in lab experiments is that it is a well-established inhibitor of tyrosine hydroxylase, which makes it a useful tool for investigating the role of dopamine and other neurotransmitters in various physiological processes. However, one limitation of using (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline is that it can have off-target effects on other enzymes and neurotransmitters, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline. One potential area of research is the development of more selective inhibitors of tyrosine hydroxylase that do not have off-target effects. Another area of research is the investigation of the role of dopamine and other neurotransmitters in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the use of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline in combination with other drugs or therapies may provide new insights into the treatment of these disorders.
合成法
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline has been synthesized through a number of methods, including the reaction of 3-allyl-4-phenylthiazol-2(3H)-one with 2-methylaniline in the presence of a base, or the reaction of 2-methylaniline with 3-allyl-4-phenylthiazol-2(3H)-carbaldehyde in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
科学的研究の応用
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential inhibitor of tyrosine hydroxylase, which is involved in the synthesis of dopamine, norepinephrine, and epinephrine. (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline has also been used to study the role of dopamine in reward processing and addiction, as well as to investigate the effects of dopamine depletion on cognitive function.
特性
IUPAC Name |
N-(2-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-13-21-18(16-10-5-4-6-11-16)14-22-19(21)20-17-12-8-7-9-15(17)2/h3-12,14H,1,13H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPKQVEHJPZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}butanamide](/img/structure/B377196.png)
![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)

![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)
![2-fluoro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide](/img/structure/B377207.png)

![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)